molecular formula C16H9BrN4O2 B2678860 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide CAS No. 891129-16-1

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide

Cat. No.: B2678860
CAS No.: 891129-16-1
M. Wt: 369.178
InChI Key: MWEKFIOBJYIWNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound is of significant interest in early-stage drug discovery, particularly for developing novel antibacterial and anticancer agents. Compounds within the N-(1,3,4-oxadiazol-2-yl)benzamide class have demonstrated highly potent activity against multidrug-resistant bacterial pathogens, including Neisseria gonorrhoeae , with minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL, showcasing their potential in addressing the global health crisis of antimicrobial resistance . Furthermore, the 1,3,4-oxadiazole moiety is a key structural component in hybrids being investigated for their anti-tumor potential, with some analogs exhibiting activity in the nanomolar range, making this compound a valuable candidate for oncology research programs . The mechanism of action for related compounds suggests potential interaction with key cellular targets; for instance, a structurally similar benzamide-oxadiazole compound is identified as a modulator of Mitogen-activated protein kinase 14 (MAPK14) . The molecular structure integrates a 4-bromophenyl group and a 4-cyanobenzamide moiety, which are often leveraged to fine-tune properties like metabolic stability, membrane permeability, and binding affinity . Researchers can utilize this high-purity compound as a key intermediate or a pharmacological probe for screening against a broad spectrum of biological targets. Handle this product with care in a laboratory setting. This material is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrN4O2/c17-13-7-5-12(6-8-13)15-20-21-16(23-15)19-14(22)11-3-1-10(9-18)2-4-11/h1-8H,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEKFIOBJYIWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromobenzohydrazide with cyanogen bromide in the presence of a base to form the oxadiazole ring. This is followed by the coupling of the resulting intermediate with 4-cyanobenzoic acid under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents. The process may also be scaled up by employing larger reaction vessels and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The compound’s oxadiazole ring and bromophenyl group are crucial for its binding affinity and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The most relevant structural analogue is 4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (ZINC2723449, AKOS024583550). Below is a systematic comparison:

Property N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide 4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Core Structure 1,3,4-Oxadiazole 1,3,4-Oxadiazole
Substituent at Oxadiazole 5-position 4-Bromophenyl (Br) 4-Fluorophenyl (F)
Functional Group at Benzamide Cyano (-CN) Sulfamoyl (-SO₂N(benzyl)(ethyl))
Molecular Weight (g/mol) ~383.2 (estimated) ~523.6 (calculated based on formula)
Halogen Influence Bromine increases lipophilicity and steric bulk Fluorine enhances electronegativity and metabolic stability
Pharmacophore Features Cyanobenzamide may target kinases or proteases Sulfamoyl group suggests potential protease or GPCR modulation

Key Differences and Implications

Fluorine’s electronegativity in the analogue may improve metabolic stability and hydrogen-bonding interactions with biological targets.

Functional Group Divergence: The cyano group in the target compound is a strong electron-withdrawing group, favoring interactions with electron-rich enzyme active sites (e.g., tyrosine kinases). The sulfamoyl group in the analogue introduces a bulkier, charged moiety, likely altering binding specificity toward sulfhydryl-containing enzymes or ion channels.

Biological Activity

Overview

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide is a compound that belongs to the class of oxadiazole derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The unique structural features of this compound, particularly the oxadiazole moiety and the bromophenyl group, contribute to its diverse biological properties.

Structural Characteristics

The molecular formula of this compound is C14H10BrN3O, which reflects its complex arrangement of carbon, hydrogen, bromine, nitrogen, and oxygen atoms. The oxadiazole ring is known for its broad spectrum of biological activities, making it a valuable scaffold in drug design.

Property Value
Molecular FormulaC14H10BrN3O
Molecular Weight316.15 g/mol
IUPAC NameThis compound

Antimicrobial Activity

The oxadiazole ring has also been associated with antimicrobial properties. Compounds similar to this compound have been investigated for their effectiveness against bacterial and fungal strains:

  • Mechanism of Action : The mechanism typically involves the inhibition of vital enzymes or interference with cell wall synthesis in microorganisms .

Case Studies and Research Findings

While direct studies on this compound are scarce, several related studies provide insights into its potential biological activities:

  • Antiproliferative Studies : Research on related oxadiazole compounds has shown IC50 values indicating effective inhibition of cancer cell growth. For example:
    • Compound A (similar structure) showed an IC50 value of 12 µM against MCF-7 breast cancer cells.
    • Compound B exhibited an IC50 value of 25 µM against A549 lung cancer cells.
  • Antimicrobial Testing : In vitro studies have demonstrated that oxadiazole derivatives possess activity against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is essential.

Compound Name Structure Biological Activity
1,3,4-Oxadiazole Derivative A![Structure A]Anticancer activity with IC50 = 12 µM
5-(Furan-2-yl)-1,3,4-oxadiazol-2-carboxamide![Structure B]Antimicrobial activity against Gram-positive bacteria
4-Trifluoromethyl-N-(4-bromophenyl)-1,2,5-oxadiazol-3-amide![Structure C]Effective against various cancer cell lines

Q & A

Q. What are the standard synthetic protocols for N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide?

The synthesis typically involves cyclocondensation of a hydrazide intermediate with a carbonyl derivative. Key steps include:

  • Hydrazide formation : Reacting 4-cyanobenzoyl chloride with hydrazine hydrate to form the hydrazide intermediate.
  • Oxadiazole ring closure : Treating the hydrazide with 4-bromobenzaldehyde in the presence of a dehydrating agent (e.g., POCl₃) under reflux conditions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields the pure product. Reaction conditions (temperature, solvent, catalysts) must be optimized to avoid by-products like open-chain thiosemicarbazides .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the oxadiazole ring formation (absence of hydrazide NH peaks, presence of aromatic protons).
  • IR spectroscopy : Peaks at ~1650 cm1^{-1} (C=O stretch of benzamide) and ~2220 cm1^{-1} (C≡N stretch) validate functional groups .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks match the calculated molecular weight (e.g., m/z 423.61 for C₁₆H₁₀BrN₃O₂) .

Q. What preliminary biological assays are used to evaluate its activity?

  • Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated to assess potency .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorometric/colorimetric substrates .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst screening : Use coupling agents like EDCI/HOBt to enhance amide bond formation efficiency .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
  • By-product mitigation : Employ HPLC monitoring to identify impurities (e.g., uncyclized intermediates) and adjust stoichiometry .

Q. What computational strategies predict biological target interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like kinases or cannabinoid receptors (e.g., CB1, with predicted binding energies < -8 kcal/mol) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing Br, CN groups) with bioactivity to guide structural modifications .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize candidates for in vivo testing .

Q. How can crystallographic data resolve structural ambiguities?

  • Single-crystal XRD : SHELXL refinement (using SHELX-2018) determines bond lengths/angles and confirms oxadiazole ring planarity. Discrepancies in torsion angles may indicate conformational flexibility .
  • Twinned data handling : For challenging crystals, HKLF 5 format in SHELXL refines twin laws (e.g., BASF parameter adjustment) .
  • Validation tools : CheckCIF reports resolve outliers (e.g., ADPs, bond distances) flagged during deposition .

Q. How to address contradictions in reported biological activity data?

  • Dose-response validation : Replicate assays across multiple cell lines with standardized protocols (e.g., identical serum concentrations) .
  • Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify promiscuous binding, which may explain variability .
  • Meta-analysis : Compare IC₅₀ values across studies, adjusting for assay conditions (e.g., incubation time, pH) using multivariate regression .

Methodological Considerations

Q. What strategies improve selectivity for therapeutic targets?

  • Fragment-based design : Replace the 4-bromophenyl group with substituted pyridines to enhance hydrogen bonding with target residues .
  • Prodrug approaches : Mask the cyanobenzamide moiety with ester groups to improve membrane permeability, followed by enzymatic activation .
  • Co-crystallization : Resolve target-ligand structures (e.g., with kinases) to identify key binding residues for selective inhibition .

Q. How to assess stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions, monitoring degradation via HPLC .
  • Plasma stability : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound using LC-MS/MS .
  • Thermal analysis : TGA/DSC profiles determine decomposition temperatures and polymorphic transitions .

Q. What in silico tools validate synthetic feasibility?

  • Retrosynthesis software : ChemAxon or Synthia propose viable routes, prioritizing atom-economical steps .
  • Reaction hazard prediction : Tools like CHETAH assess thermal risks for exothermic reactions (e.g., oxadiazole cyclization) .
  • Green chemistry metrics : E-factor calculations minimize waste generation during scale-up .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.